(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
CAS No.: 467245-62-1
Cat. No.: VC7760943
Molecular Formula: C18H11BrN2S
Molecular Weight: 367.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 467245-62-1 |
|---|---|
| Molecular Formula | C18H11BrN2S |
| Molecular Weight | 367.26 |
| IUPAC Name | (Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H/b15-10- |
| Standard InChI Key | CMPAOWPJMDZWQB-GDNBJRDFSA-N |
| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound has the systematic IUPAC name (Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile and the molecular formula C₁₈H₁₁BrN₂S . Its molecular weight is 367.3 g/mol, with a SMILES string of C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N . The Z-configuration is evident in the spatial arrangement of substituents around the double bond, confirmed by nuclear Overhauser effect (NOE) NMR and single-crystal X-ray diffraction (SC-XRD) .
Spectral and Crystallographic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR reveals distinct signals for the thiazole ring protons (δ 7.8–8.2 ppm), bromophenyl aromatic protons (δ 7.3–7.6 ppm), and acrylonitrile vinyl protons (δ 6.9–7.1 ppm) .
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¹³C NMR confirms the nitrile carbon at δ 118.5 ppm and thiazole carbons at δ 150–160 ppm .
X-ray Crystallography:
SC-XRD analysis demonstrates a planar geometry stabilized by intramolecular C–H···N interactions between the thiophene and nitrile groups, with bond lengths of 1.34 Å (C=C) and 1.16 Å (C≡N) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves three primary steps (Scheme 1):
Step 1: Thiazole Ring Formation
The thiazole core is constructed via the Hantzsch thiazole synthesis, reacting α-bromoketones (e.g., 2-bromoacetophenone) with thioamides (e.g., thiobenzamide) in ethanol under reflux .
Step 2: Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling attaches the 4-phenyl group to the thiazole using 4-phenylboronic acid and Pd(PPh₃)₄ in a toluene/water mixture at 80°C .
Step 3: Knoevenagel Condensation
The acrylonitrile moiety is introduced by condensing the thiazole-aldehyde intermediate with malononitrile in the presence of piperidine, yielding the Z-isomer preferentially due to steric hindrance .
Industrial Production Considerations
Scale-up processes employ continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Green solvents like cyclopentyl methyl ether (CPME) replace traditional toluene to minimize environmental impact .
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1a (Adamantyl-deriv) | T. brucei | 0.42 | |
| 2a (Phenyl-deriv) | T. brucei | 0.80 | |
| p2 (Bromophenyl-deriv) | MCF7 | 5.2 |
Nuclear Receptor Modulation
The compound’s acrylonitrile moiety enables interaction with peroxisome proliferator-activated receptors (PPARs). Derivative DG172 [(Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile] inhibits PPARβ/δ with a binding affinity (Kd) of 12 nM, making it a candidate for metabolic disorder therapeutics .
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing the bromine atom with chlorine or fluorine alters bioactivity:
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Chlorine analogs show reduced antiparasitic activity (IC₅₀ = 1.5 μM vs. 0.42 μM for bromine) .
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Fluorine analogs exhibit enhanced blood-brain barrier penetration due to increased lipophilicity (LogP = 3.2 vs. 2.8) .
Stereochemical Influence
The Z-configuration is critical for biological activity. The E-isomer of a related compound shows 10-fold lower PPARβ/δ inhibition, highlighting the importance of spatial arrangement .
Applications in Drug Discovery
Antimicrobial Development
The bromophenyl-thiazole scaffold disrupts microbial cell membranes. In Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 μg/mL are observed for similar compounds .
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), suggesting potential in cyclin-dependent cancer therapies .
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